

# Long-Term Effects of Dorzolamide on Ocular Hemodynamics: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dorzolamide**

Cat. No.: **B1670892**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of the topical carbonic anhydrase inhibitor, **dorzolamide**, on ocular hemodynamics. Drawing from key clinical studies, this document summarizes quantitative data, details experimental methodologies, and visualizes complex biological and procedural information to support further research and development in ophthalmology.

## Quantitative Data Summary

The long-term administration of **dorzolamide** has been shown to have a significant impact on various ocular hemodynamic parameters. The following tables summarize the key quantitative findings from a pivotal 5-year prospective, randomized, evaluator-masked study comparing **dorzolamide** 2% and brinzolamide 1%, each added to timolol 0.5%, in patients with primary open-angle glaucoma (POAG).[\[1\]](#)[\[2\]](#)

Table 1: Changes in Retrobulbar Hemodynamics with **Dorzolamide** (5-Year Follow-Up)[\[1\]](#)[\[2\]](#)

| Hemodynamic Parameter        | Vessel                                  | Baseline (Mean ± SD) | 60 Months (Mean ± SD) | Absolute Change (95% CI)  | P-value |
|------------------------------|-----------------------------------------|----------------------|-----------------------|---------------------------|---------|
| End-Diastolic Velocity (EDV) | Ophthalmic Artery (OA)                  | -                    | -                     | +1.22 cm/s (0.90 to 1.56) | < 0.001 |
| Resistivity Index (RI)       | Ophthalmic Artery (OA)                  | 0.74 ± 0.02          | 0.70 ± 0.02           | -0.04 (-0.05 to -0.03)    | < 0.001 |
| Resistivity Index (RI)       | Central Retinal Artery (CRA)            | 0.66 ± 0.02          | 0.62 ± 0.02           | -0.04                     | < 0.001 |
| Resistivity Index (RI)       | Short Posterior Ciliary Arteries (SPCA) | 0.66 ± 0.02          | 0.62 ± 0.02           | -0.04                     | < 0.001 |

Table 2: Comparative Changes in Intraocular Pressure (IOP) (5-Year Follow-Up)[1][2]

| Treatment Group                | Baseline IOP (Mean ± SD) | IOP Change at 60 Months (95% CI) |
|--------------------------------|--------------------------|----------------------------------|
| Dorzolamide 2% + Timolol 0.5%  | 22.8 ± 1.2 mmHg          | -4.3 mmHg (-4.5 to -4.2)         |
| Brinzolamide 1% + Timolol 0.5% | 22.7 ± 1.2 mmHg          | -4.3 mmHg (-4.4 to -4.2)         |

In contrast to **dorzolamide**, brinzolamide did not produce statistically significant changes in retrobulbar hemodynamic parameters at the 60-month follow-up.[1][2]

## Experimental Protocols

The data presented above were derived from a robust clinical trial with a well-defined methodology. Understanding this protocol is crucial for interpreting the results and for designing

future studies.

## Study Design: A 60-Month Comparative Trial[1][2]

A 60-month, prospective, randomized, evaluator-masked study was conducted to compare the long-term effects of **dorzolamide** 2% and brinzolamide 1% on retrobulbar hemodynamics and intraocular pressure when added to timolol 0.5% in patients with primary open-angle glaucoma.

## Patient Population

A total of 146 patients with primary open-angle glaucoma (POAG) were enrolled.[1] Key inclusion criteria included having POAG and requiring additional IOP-lowering medication despite treatment with timolol 0.5%. Patients were randomized into two treatment groups: **dorzolamide**/timolol (DT) and brinzolamide/timolol (BT).[2]

## Treatment Regimen

Patients in the **dorzolamide** group received **dorzolamide** 2% twice daily, in addition to their ongoing timolol 0.5% therapy.[1][2] The control group received brinzolamide 1% twice daily, also added to timolol 0.5%. [1][2]

## Measurement of Ocular Hemodynamics

Retrobulbar hemodynamic parameters were measured using Color Doppler Imaging (CDI).[1] This non-invasive technique assesses blood flow velocity and vascular resistance in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCA). [1] Measurements were taken at baseline and every 6 months for the 60-month duration of the study.[1]

## Measurement of Intraocular Pressure

Intraocular pressure (IOP) was measured at the same intervals as the hemodynamic assessments.[1]

## Visualized Signaling Pathways and Workflows

To further elucidate the mechanisms and methodologies, the following diagrams are provided in DOT language.

## Mechanism of Action of Dorzolamide

Dorzolamide's primary mechanism is the inhibition of carbonic anhydrase, which leads to a reduction in aqueous humor production and consequently lowers intraocular pressure.[3][4][5] Its effects on ocular hemodynamics are thought to be secondary, potentially mediated by local changes in pH or CO<sub>2</sub> levels, leading to vasodilation.[6]



[Click to download full resolution via product page](#)

Caption: Mechanism of **Dorzolamide** on IOP and Ocular Blood Flow.

## Experimental Workflow of the 5-Year Clinical Trial

The following diagram outlines the key steps in the long-term clinical trial assessing the effects of **dorzolamide** on ocular hemodynamics.[1][2]

[Click to download full resolution via product page](#)

Caption: Workflow of a 5-Year Comparative Ocular Hemodynamics Study.

## Conclusion

Long-term treatment with **dorzolamide** 2%, when added to timolol 0.5%, demonstrates a significant and sustained improvement in retrobulbar blood flow in patients with primary open-angle glaucoma.[1][2] This is evidenced by an increase in end-diastolic velocity and a reduction in the resistivity index in the ophthalmic, central retinal, and short posterior ciliary arteries.[1][2] These hemodynamic benefits are observed alongside a significant reduction in intraocular pressure, which is comparable to that achieved with brinzolamide.[1][2] The vasodilatory effects of **dorzolamide** may offer an additional therapeutic advantage in the management of glaucoma, a condition where vascular factors are increasingly recognized as playing a pathogenic role. Further research is warranted to fully elucidate the clinical implications of these long-term hemodynamic improvements on visual field preservation and optic nerve health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A comparison of the long-term effects of dorzolamide 2% and brinzolamide 1%, each added to timolol 0.5%, on retrobulbar hemodynamics and intraocular pressure in open-angle glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Long-Term Effects of Dorzolamide on Ocular Hemodynamics: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1670892#long-term-effects-of-dorzolamide-on-ocular-hemodynamics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)